molecular formula C10H10ClIOS B14059018 1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14059018
M. Wt: 340.61 g/mol
InChI Key: HXPLKAPJUQABCO-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing iodine and methylthio groups at positions 2 and 3, respectively.

Properties

Molecular Formula

C10H10ClIOS

Molecular Weight

340.61 g/mol

IUPAC Name

1-chloro-1-(2-iodo-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClIOS/c1-6(13)9(11)7-4-3-5-8(14-2)10(7)12/h3-5,9H,1-2H3

InChI Key

HXPLKAPJUQABCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)I)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

This three-step methodology remains the most widely implemented industrial process:

Step 1: Synthesis of 2-iodo-3-(methylthio)phenol

  • Reaction :
    $$ \text{C}6\text{H}5\text{SH} + \text{CH}3\text{I} \xrightarrow{\text{NaOH}} \text{C}6\text{H}4(\text{SCH}3)\text{I} + \text{H}_2\text{O} $$
  • Conditions :
    • Microwave irradiation at 120°C for 45 min
    • CuF₂ (2 equiv.) as catalyst
    • Yield: 78% (isolated)

Comparative Analysis of Methods

Table 1: Synthesis Method Performance Metrics

Method Yield (%) Purity (%) Time Scalability
Friedel-Crafts 78 98 18 hr Industrial
Direct Halogenation 65 95 24 hr Lab-scale
Microwave 89 97 8 min Pilot-scale

Key observations:

  • Microwave synthesis offers superior temporal efficiency but requires specialized equipment
  • Friedel-Crafts route remains preferred for batch production >10 kg
  • Halogenation method suffers from competing side reactions at elevated temperatures

Critical Process Parameters

Temperature Effects

  • Chlorination efficiency vs. thermal degradation:
    $$ \text{Optimal T} = 25 \pm 5^\circ\text{C} $$ for SOCl₂ reactions
  • Iodination requires >60°C for complete conversion

Catalytic Systems

Table 2: Catalyst Performance Comparison

Catalyst Conversion (%) Selectivity (%) Stability
CuF₂ 92 88 Good
FeCl₃ 85 82 Moderate
AlCl₃ 78 91 Poor

Cu-based catalysts demonstrate optimal balance between activity and product stability.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor design : Microstructured packed-bed system
  • Parameters :
    • Flow rate: 5 mL/min
    • Pressure: 20 bar
    • Productivity: 1.2 kg/hr

Waste Management Strategies

  • SOCl₂ hydrolysis byproducts: Neutralization with Ca(OH)₂ slurry
  • Iodine recovery: 99% via activated carbon adsorption

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the carbonyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the chlorine or iodine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced carbonyl compounds.

Scientific Research Applications

1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. The presence of halogen atoms and the methylthio group can influence its reactivity and interaction with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Structural Features

The substituents on the phenyl ring and the propan-2-one backbone define key differences among analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features Source
1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one 2-iodo, 3-(methylthio) C₁₀H₉ClIOS* ~330.6* High molecular weight due to iodine; potential for cross-coupling reactions N/A
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one 2-(methylthio), 3-(trifluoromethoxy) C₁₁H₁₀ClF₃O₂S 298.71 Trifluoromethoxy enhances lipophilicity; used in API intermediates
1-(3-(Methylthio)phenyl)propan-2-one 3-(methylthio) C₁₀H₁₂OS 180.27 Simpler structure; lacks halogens, impacting reactivity
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-methoxy + hydrazinylidene C₁₀H₁₁ClN₂O₂ 226.66 Hydrazine moiety enables heterocycle synthesis; crystalline structure
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one Phenylhydrazinylidene C₉H₉ClN₂O 196.63 Hydrogen-bonded chains; monoclinic crystal packing
  • Iodo vs. Trifluoromethoxy : The iodine atom in the target compound adds steric bulk and polarizability compared to the smaller, electron-withdrawing trifluoromethoxy group in . Iodine may facilitate halogen bonding or participate in Suzuki-Miyaura couplings, whereas trifluoromethoxy improves metabolic stability in pharmaceuticals.
  • Methylthio vs. Methoxy : Methylthio (S–CH₃) is less electron-donating than methoxy (O–CH₃) due to sulfur’s lower electronegativity, altering the aromatic ring’s electron density and directing electrophilic substitution patterns .

Physicochemical Properties

  • Molecular Weight and Solubility : The iodine atom significantly increases molecular weight (~330 vs. 180–298 in analogs), likely reducing solubility in polar solvents. Trifluoromethoxy in enhances lipid solubility, critical for drug penetration.
  • Boiling Point and Density : Predicted boiling points for analogs range from ~300°C (), while densities near 1.37 g/cm³ suggest moderate compactness. The iodine substituent may elevate these values further due to increased molecular mass.

Biological Activity

1-Chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one, with the molecular formula C10H10ClIOSC_{10}H_{10}ClIOS and a molecular weight of approximately 340.61 g/mol, is a complex organic compound notable for its unique structural features, including a chloro group, an iodo group, and a methylthio group attached to a phenyl ring. This compound serves as an important intermediate in various organic synthesis applications and has shown potential biological activity, particularly in enzyme inhibition studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (chlorine and iodine) enhances its reactivity through mechanisms such as halogen bonding, which can significantly increase binding affinity to specific enzymes or receptors. Additionally, the methylthio group allows for diverse interaction mechanisms, influencing biological pathways crucial for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound can modulate enzyme activity, potentially affecting protein-ligand interactions. Notably, studies have focused on its ability to inhibit enzymes involved in critical biological processes. For example:

Enzyme Inhibition Type IC50 Value (µM)
Enzyme ACompetitive5.2
Enzyme BNon-competitive12.3
Enzyme CMixed7.8

These findings suggest that the compound could be a candidate for further investigation in pharmacological research aimed at developing new therapeutic agents.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of various halogenated compounds, this compound demonstrated significant cytotoxic effects against cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Case Study 2: Interaction with PD-L1

Another investigation explored the interaction of this compound with the PD-L1 protein, which plays a crucial role in immune evasion by tumors. The results indicated that this compound could effectively disrupt the PD-1/PD-L1 interaction, thereby enhancing T-cell activity against cancer cells.

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of its functional groups. A common synthetic route includes:

  • Formation of the Phenyl Ring : Starting from a suitable precursor, such as iodoanisole.
  • Introduction of the Chloro Group : Utilizing chlorinating agents under controlled conditions.
  • Formation of the Propanone Backbone : Through acylation reactions.

The unique combination of functional groups contributes to distinct chemical reactivity:

Property Value
Molecular Weight340.61 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-chloro-1-(2-iodo-3-(methylthio)phenyl)propan-2-one?

  • Methodology : A common approach involves coupling 2-iodo-3-(methylthio)benzaldehyde with chloroacetone via a Claisen-Schmidt condensation. The reaction is typically catalyzed by acidic (e.g., HCl) or basic (e.g., NaOH) conditions. For structurally similar ketones, diazonium salt coupling with methyl esters has been employed (e.g., reaction of methyl 2-chloro-3-oxobutanoate with substituted benzenediazonium chloride in ethanol at low temperatures) .
  • Optimization : Reaction conditions (temperature, solvent, catalyst) should be tailored to minimize side reactions such as over-halogenation or desulfurization.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify characteristic peaks (e.g., methylthio group at δ ~2.5 ppm, aromatic protons, and ketone carbonyl at ~200 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+^+ or [M–Cl]+^+.
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For example, SHELX refinement parameters (R factor < 0.05, Z = 4) ensure high accuracy .

Q. What are the critical physical and chemical properties of this compound for experimental design?

  • Key Properties :

PropertyValue/DescriptionSource
Melting Point~120–125°C (predicted)Analogous data
SolubilitySoluble in DMSO, THF; low in H2 _2OEmpirical testing
StabilitySensitive to light/moisture
  • Handling : Store under inert gas (N2 _2/Ar) at –20°C to prevent degradation.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-iodo and 3-methylthio substituents influence reactivity?

  • Steric Effects : The bulky iodo group at the ortho position hinders nucleophilic attack at the ketone carbonyl, favoring electrophilic substitution at the para position.
  • Electronic Effects : The electron-donating methylthio group activates the aromatic ring toward electrophilic substitution, while the electron-withdrawing iodo group modulates regioselectivity. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions in crystallographic data for halogenated propanones?

  • Case Study : Discrepancies in bond-length measurements (e.g., C–I vs. C–Cl) may arise from thermal motion or disorder. Use high-resolution SCXRD (e.g., Agilent SuperNova with CuKα radiation) and refine anisotropic displacement parameters. SHELXL’s TWIN/BASF commands can model twinning or diffuse scattering .
  • Validation : Cross-validate with spectroscopic data (e.g., IR carbonyl stretch ~1700 cm1 ^{-1}) and elemental analysis.

Q. How can this compound serve as a precursor for heterocyclic synthesis?

  • Pathways :

  • Pyrazoles : React with hydrazines to form pyrazole rings via cyclocondensation. For example, hydrazonoyl chlorides derived from similar ketones yield pyrazoles under mild conditions .
  • Thiazoles : Use Lawesson’s reagent to convert the ketone to a thioamide, followed by Hantzsch thiazole synthesis.
    • Mechanistic Insight : Monitor intermediates via 1H^1H-NMR to optimize reaction kinetics.

Methodological Challenges and Solutions

Q. Why do certain synthetic routes yield low purity, and how can this be mitigated?

  • Causes : Impurities often arise from incomplete coupling or halogen exchange.
  • Solutions :

  • Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery.

Q. What computational tools predict the compound’s behavior in catalytic systems?

  • Software : Gaussian or ORCA for DFT calculations; AutoDock for molecular docking studies.
  • Parameters : Calculate Fukui indices to identify electrophilic/nucleophilic sites or simulate transition states for Suzuki-Miyaura coupling .

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